molecular formula C17H21N3O6S B2943860 4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 921587-19-1

4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2943860
CAS RN: 921587-19-1
M. Wt: 395.43
InChI Key: JCLKXARDXDMNGZ-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Computational Analysis

Studies on similar compounds have focused on their crystal structure and computational analysis. For instance, crystal structure studies, combined with Hirshfeld surface analysis and DFT calculations, were conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the molecular interactions and stability of these compounds, which are crucial for material science and pharmacological applications (Kumara et al., 2017).

Photodynamic Therapy for Cancer Treatment

Another significant area of research involves the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazoles have been investigated for their role as corrosion inhibitors. Specifically, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been demonstrated to significantly inhibit corrosion of mild steel in sulfuric acid media. Such inhibitors are essential for extending the lifespan of metal structures and reducing maintenance costs (Bouklah et al., 2006).

Anticancer Agents

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has shown the promise of these compounds in pharmacological applications. These studies explore the synthesis and anti-cancer activity profiles of these novel compounds, offering a potential pathway for the development of new cancer treatments (Redda & Gangapuram, 2007).

Antibacterial Activity

Compounds incorporating the 1,3,4-oxadiazole ring have also been synthesized with tetrahydropyranyl-substitution, demonstrating antibacterial activity. Such compounds could contribute to the development of new antibiotics, addressing the critical need for novel agents in the fight against resistant bacterial strains (Aghekyan et al., 2020).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-24-12-6-8-13(9-7-12)27(22,23)11-3-5-15(21)18-17-20-19-16(26-17)14-4-2-10-25-14/h6-9,14H,2-5,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLKXARDXDMNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

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